![molecular formula C10H9N7O B2743418 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034449-45-9](/img/structure/B2743418.png)
1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties . The PPs bearing simple aryl groups allow good solid-state emission intensities .Aplicaciones Científicas De Investigación
Optical Applications
Pyrazolo[1,5-a]pyrimidines-based fluorophores, including compounds like 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide , have been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These compounds can be designed as solid-state emitters with good emission intensities, making them suitable for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Antitumor Applications
This compound falls within a family of N-heterocyclic compounds that have shown significant potential as antitumor scaffolds. The pyrazolo[1,5-a]pyrimidine derivatives are being explored for their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing this core structure .
Drug Design and Discovery
The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings. This makes it a privileged scaffold for combinatorial library design and drug discovery, as its great synthetic versatility permits structural modifications throughout its periphery .
Material Science
In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidines are significant. Their heteroatoms make them potential chelating agents for ions, and they display better solubility in green solvents, which is advantageous for the development of new materials .
Biological Imaging
Due to their fluorescent properties, compounds like 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide can be used in biological imaging. They can serve as probes for bioimaging applications, aiding in the visualization of cellular and molecular processes .
Enzymatic Inhibition
The pyrazolo[1,5-a]pyrimidines are also being studied for their role in enzymatic inhibition. This is particularly relevant in the context of developing new medications that can target specific enzymes involved in disease processes .
Chronic Obstructive Pulmonary Disease (COPD) Treatment
A novel library of compounds utilizing the pyrazolo[1,5-a]pyrimidine core is being developed for future treatment of COPD. This highlights the compound’s potential in therapeutic applications beyond oncology .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the antitumor activity of pyrazolo[1,5-a]pyrimidines. These studies help in predicting how the compound interacts with various biological targets, which is crucial for drug development .
Mecanismo De Acción
Target of Action
The compound 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family Similar compounds in the pps family have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) , and discoidin domain receptor 1 (DDR1) . These proteins play crucial roles in cell cycle regulation and cancer progression, respectively.
Mode of Action
Similar compounds in the pps family have been shown to inhibit their targets by binding to the active site and preventing the protein’s normal function . This results in altered cell cycle progression and potential induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. Inhibition of CDK2 can disrupt the cell cycle, preventing cells from dividing and potentially leading to cell death . Similarly, inhibition of DDR1 can affect various cellular processes, including cell adhesion, migration, and proliferation .
Pharmacokinetics
Similar compounds in the pps family have been identified as having tunable photophysical properties , which could potentially influence their bioavailability and distribution within the body.
Result of Action
The result of this compound’s action would likely depend on its specific targets and the cells in which these targets are expressed. Inhibition of CDK2 and DDR1 could potentially lead to cell cycle arrest and induction of apoptosis, respectively . This could result in the death of cancer cells, providing a potential therapeutic effect.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds in the PPs family has been shown to improve both the absorption and emission behaviors . Additionally, the compound’s stability and properties were found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G , suggesting that it may be stable under various environmental conditions.
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have potential for future developments in medicinal chemistry and material science due to their significant photophysical properties . Their simpler and greener synthetic methodology and tunable photophysical properties make them a promising area for future research .
Propiedades
IUPAC Name |
1-methyl-N-pyrazolo[1,5-a]pyrimidin-6-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O/c1-16-6-8(14-15-16)10(18)13-7-4-11-9-2-3-12-17(9)5-7/h2-6H,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKLPHOLXWJOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2743335.png)

![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2743340.png)

![Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2743343.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2743345.png)
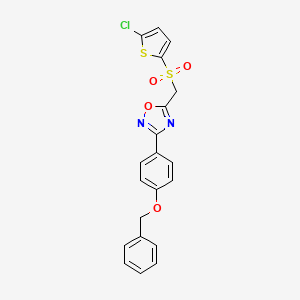
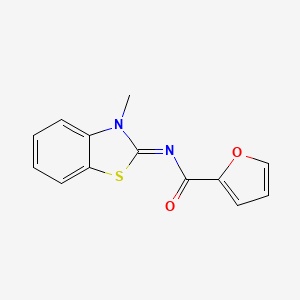
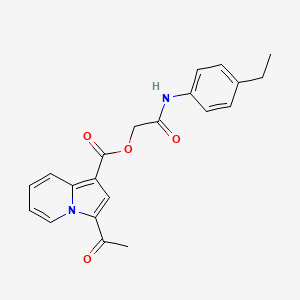
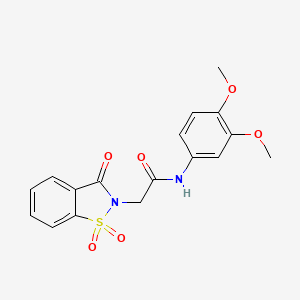
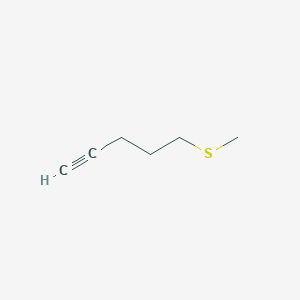
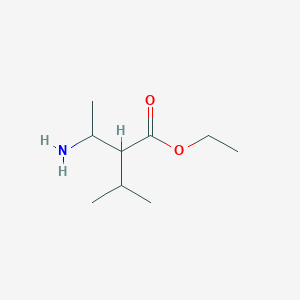
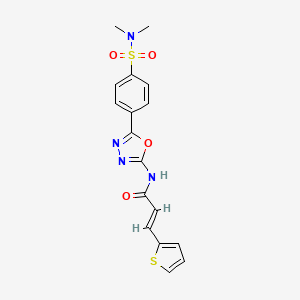
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline](/img/structure/B2743357.png)